3-(HYDROXYMETHYL)OXOLAN-2-ONE
Description
Historical Context and Early Academic Investigations of Oxolan-2-one Derivatives
The journey into the world of 3-(hydroxymethyl)oxolan-2-one begins with the broader class of compounds to which it belongs: oxolan-2-ones, more commonly known as γ-butyrolactones. ontosight.aiwikipedia.org Early investigations into these five-membered lactones were foundational, establishing their chemical properties and reactivity. wikipedia.org The synthesis of γ-lactones has been a topic of interest for decades, with numerous methods developed and refined over time. tandfonline.combenthamdirect.com These early studies provided the essential groundwork for later, more specific explorations into substituted derivatives like this compound. The development of synthetic routes, such as those involving the cyclization of hydroxy acids, laid the groundwork for accessing a variety of γ-lactone structures. smolecule.com
Significance of the γ-Lactone Scaffold in Organic and Bioorganic Chemistry
The γ-lactone ring is a privileged scaffold in the realm of chemistry, appearing in a vast number of natural products and biologically active molecules. rsc.orgrsc.org This structural motif is a key building block in synthetic chemistry, offering a versatile platform for the construction of more complex molecular architectures. rsc.orgacs.org Its presence in antibiotics, antitumor agents, and signaling molecules underscores its importance in bioorganic chemistry. rsc.orgibs.re.kr The reactivity of the lactone ring, particularly its susceptibility to ring-opening reactions, allows it to serve as a precursor to various functionalized acyclic compounds. smolecule.com Furthermore, the ability to introduce substituents at different positions on the lactone ring provides a means to modulate the biological and chemical properties of the resulting molecules. rsc.org
Current Research Landscape and Emerging Trends Pertaining to this compound
Current academic research on this compound is multifaceted, exploring its synthesis, stereochemistry, and potential applications. The compound itself, with its hydroxymethyl group, presents a functional handle for further chemical modifications, making it a valuable intermediate in organic synthesis. smolecule.com
Recent studies have focused on developing efficient and stereoselective synthetic methods to produce chiral γ-lactones, including derivatives of this compound. rsc.orgnih.gov Chemoenzymatic approaches, for instance, have been explored for the synthesis of γ-lactones, highlighting a trend towards more sustainable and selective chemical transformations. etis.ee The stereochemistry of the hydroxymethyl group is of particular interest, as it can significantly influence the biological activity of the resulting molecules. smolecule.com
Researchers are also investigating the role of this compound and its derivatives in various biological contexts. For example, derivatives of this compound have been studied for their potential as antiviral and anticancer agents. smolecule.com The interaction of these molecules with biological systems, such as enzymes that can catalyze the opening of the lactone ring, is an active area of investigation. smolecule.com The conversion of γ-lactones to γ-lactams, which can act as bioisosteres, is another emerging area of research with potential therapeutic implications. ibs.re.kr
Table 1: Key Research Areas for this compound
| Research Area | Focus | Key Findings/Trends |
| Synthesis | Development of efficient and stereoselective synthetic routes. | Use of chemoenzymatic methods, asymmetric catalysis, and chiral pool synthesis. nih.govetis.ee |
| Reactivity | Exploration of the chemical transformations of the lactone ring and hydroxymethyl group. | Ring-opening reactions, oxidation, reduction, and substitution at the hydroxyl group. smolecule.com |
| Bioorganic Chemistry | Investigation of the biological activity and interactions of derivatives. | Studies on potential antiviral and anticancer properties; use as a building block for bioactive molecules. smolecule.combiosynth.com |
| Material Science | Utilization in the production of polymers and specialty chemicals. | Serves as a monomer for the synthesis of polyesters and other polymers. smolecule.com |
Table 2: Selected Derivatives and Their Research Focus
| Derivative Name | Research Focus |
| (3R)-3-(hydroxymethyl)oxolan-2-one | Stereospecific synthesis and characterization. nih.gov |
| 4-Hydroxy-3-(hydroxymethyl)oxolan-2-one | Synthesis and reactivity studies. |
| 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,9-dihydro-6H-purin-6-one | Synthesis and structural analysis of nucleoside analogues. researchgate.net |
| 1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | Synthesis and potential as a prodrug. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-4-1-2-8-5(4)7/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGFUXSRIIEVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 3 Hydroxymethyl Oxolan 2 One
Oxidation Reactions of 3-(HYDROXYMETHYL)OXOLAN-2-ONE
The primary alcohol moiety of this compound is susceptible to oxidation, yielding either carboxylic acid derivatives or aldehydes, depending on the reagents and reaction conditions employed. The lactone ring generally remains intact under typical oxidative conditions used for alcohols.
Formation of Carboxylic Acid Derivatives
The robust oxidation of the primary hydroxyl group in this compound leads to the formation of 2-oxotetrahydrofuran-3-carboxylic acid achemblock.com. This transformation is a common objective in organic synthesis, creating a bifunctional molecule with both a lactone and a carboxylic acid group. A variety of oxidizing agents can accomplish this conversion, ranging from classic metal-based reagents to more modern metal-free systems.
Common methods for oxidizing primary alcohols to carboxylic acids include the use of chromium trioxide (CrO₃) in the presence of periodic acid (H₅IO₆) in a solvent like acetonitrile (B52724) organic-chemistry.org. Another effective system involves using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant such as sodium hypochlorite (NaOCl) or trichloroisocyanuric acid google.com. These reactions are often high-yielding and can be performed under relatively mild conditions organic-chemistry.org.
Table 1: Selected Methods for the Oxidation of Primary Alcohols to Carboxylic Acids
| Reagent System | Typical Conditions | Notes |
|---|---|---|
| CrO₃ / H₅IO₆ | Acetonitrile, water | Catalytic CrO₃, proceeds in excellent yield organic-chemistry.org. |
| TEMPO / NaOCl | Dichloromethane, water, NaHCO₃ | Known as the Anelli oxidation; mild and effective. |
| KMnO₄ | Aqueous NaOH, heat | Strong, classic oxidant; can sometimes cleave other bonds. |
| Pyridinium Dichromate (PDC) | DMF | Can yield carboxylic acids with prolonged reaction times. |
Generation of Aldehydes or Ketones
The oxidation of this compound can be controlled to stop at the aldehyde stage, yielding 3-formyl-oxolan-2-one. This selective transformation requires milder, often anhydrous, oxidizing agents to prevent over-oxidation to the carboxylic acid khanacademy.org. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in anhydrous solvents like dichloromethane are standard choices for this purpose.
An analogous reaction, the oxidation of the secondary alcohol in 3-hydroxytetrahydrofuran to the corresponding ketone (tetrahydrofuran-3-one), has been successfully achieved using a TEMPO/trichloroisocyanuric acid system google.com. This precedent suggests that similar TEMPO-catalyzed methods, under carefully controlled conditions, could be adapted for the selective synthesis of 3-formyl-oxolan-2-one. It is important to note that the resulting γ-hydroxy aldehyde can exist in equilibrium with its cyclic hemiacetal (or lactol) form, a common phenomenon in molecules containing both an aldehyde and a nearby hydroxyl group youtube.com.
Mechanism and Selectivity of Oxidative Transformations
The mechanism for the oxidation of a primary alcohol generally involves the removal of two hydrogen atoms. When strong, aqueous oxidizing agents are used, the reaction typically proceeds through an aldehyde intermediate khanacademy.org. This aldehyde, in the presence of water, can form a hydrate (a geminal diol), which is then readily oxidized further to the carboxylic acid khanacademy.org.
The selectivity between the aldehyde and the carboxylic acid is therefore highly dependent on the reaction conditions.
Anhydrous Conditions : Reagents like PCC and DMP operate under water-free conditions, which prevents the formation of the geminal diol hydrate, thus arresting the oxidation at the aldehyde stage khanacademy.org.
Aqueous Conditions : Reagents like potassium permanganate (B83412) or chromium-based oxidants in aqueous acid facilitate the formation of the aldehyde hydrate, leading to the carboxylic acid as the final product organic-chemistry.org.
TEMPO-catalyzed oxidations offer a high degree of selectivity. The active oxidant is the N-oxoammonium ion, which is generated in situ. The choice of the terminal oxidant and reaction conditions dictates whether the reaction stops at the aldehyde or proceeds to the carboxylic acid. The lactone functionality is typically stable to these reagents, allowing for selective oxidation of the alcohol group.
Reduction Reactions of this compound
The reduction of this compound can be directed at either the lactone ring or the ester carbonyl group, leading to different structural motifs. These reductions expand the synthetic utility of the parent molecule, providing access to diols and other tetrahydrofuran derivatives.
Lactone Ring Reduction to Diols
The ester bond within the lactone ring can be reductively cleaved to yield a diol. Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are typically used for this transformation. The reaction involves the opening of the five-membered ring. The reduction of the ester in this compound would result in the formation of butane-1,2,4-triol. This triol is a known synthetic precursor that can be cyclized under acidic conditions to form 3-hydroxytetrahydrofuran wikipedia.org. This highlights a synthetic pathway where the lactone ring is first opened and then can be re-formed into a different heterocyclic system. The reduction of lactones to diols is a fundamental transformation in organic chemistry, providing access to polyhydroxylated aliphatic chains mdpi.com.
Conversion to Alcohol and Tetrahydro Derivatives
Selective reduction of the lactone's carbonyl group to a methylene group (C=O → CH₂), while preserving the ester oxygen, converts this compound into 3-(hydroxymethyl)tetrahydrofuran. This type of reduction is more challenging than ring-opening and often requires specific reagents. Silane-based reducing agents, such as triethylsilane (Et₃SiH) in the presence of a strong Lewis acid like boron trifluoride etherate (BF₃·Et₂O), are known to effect this transformation on lactones researchgate.net.
Once 3-(hydroxymethyl)tetrahydrofuran is formed, the primary alcohol can be further reduced to a methyl group. For instance, a patented process describes the conversion of 3-(hydroxymethyl)tetrahydrofuran to 3-methyltetrahydrofuran via catalytic hydrogenation over an acidic, supported Group VIII metal catalyst google.com. This two-step reduction sequence (lactone to cyclic ether, then alcohol to alkane) provides a pathway to simple substituted tetrahydrofuran derivatives.
Table 2: Summary of Reduction Strategies for this compound
| Target Functional Group | Reagent System | Product |
|---|---|---|
| Lactone Ring (Ester) | Lithium Aluminum Hydride (LiAlH₄) | Butane-1,2,4-triol |
| Lactone Carbonyl | Triethylsilane (Et₃SiH) / Boron Trifluoride (BF₃·Et₂O) | 3-(hydroxymethyl)tetrahydrofuran researchgate.net |
Substitution Reactions Involving this compound
The hydroxyl group of this compound is a key functional handle that allows for a variety of substitution reactions, enabling the synthesis of a diverse range of derivatives.
The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. One common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form –OH₂⁺. Water is a much better leaving group than hydroxide. However, this approach is limited as many nucleophiles are deactivated in strongly acidic conditions libretexts.org.
A more versatile method involves the conversion of the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate. These are excellent leaving groups, and their formation does not affect the stereochemistry at the carbon atom bearing the hydroxyl group. The resulting sulfonate esters can then be readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This two-step process allows for the conversion of alcohols into alkyl halides, azides, nitriles, and other functional groups ub.eduvanderbilt.edu.
The reactivity of primary hydroxyl groups can differ based on their chemical environment. For instance, in studies on iridoid glycosides, which contain multiple hydroxyl groups, it was found that the hydroxyl group at the C10-position exhibits higher reactivity than the one at the C6′-position. This was demonstrated through selective iodination, oxidation, and reduction reactions nih.gov.
Esterification and etherification are fundamental transformations of the hydroxyl group. Esterification can be achieved by reacting this compound with carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst. For example, the synthesis of flavonoid ester derivatives has been accomplished by reacting the 3-hydroxy group with various acid chlorides in the presence of pyridine nih.gov. Similarly, (2-oxo-1,3-dioxolan-4-yl)methyl benzeneacetate can be synthesized by reacting 4-(hydroxymethyl)-1,3-dioxolan-2-one with phenylacetyl chloride sigmaaldrich.com.
Etherification can be carried out under various conditions, such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. An example is the synthesis of 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one from 4-(hydroxymethyl)-1,3-dioxolan-2-one and 3-bromoprop-1-ene sigmaaldrich.com.
The following table provides examples of esterification and etherification reactions:
| Reaction Type | Reactants | Reagents/Conditions | Product |
| Esterification | 3-Hydroxy-2-[4-(dimethylamino)phenyl] benzopyran-4-one, Acid chlorides | Pyridine | Flavonoid ester derivatives nih.gov |
| Esterification | 4-(Hydroxymethyl)-1,3-dioxolan-2-one, Phenylacetyl chloride | - | (2-Oxo-1,3-dioxolan-4-yl)methyl benzeneacetate sigmaaldrich.com |
| Etherification | 4-(Hydroxymethyl)-1,3-dioxolan-2-one, 3-Bromoprop-1-ene | Williamson ether synthesis | 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one sigmaaldrich.com |
Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another. For the hydroxyl group of this compound, a common FGI strategy is its conversion into a halide. This can be achieved using reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). The resulting alkyl halides are versatile intermediates for further transformations libretexts.orgvanderbilt.edu.
Another important FGI is the conversion of the hydroxyl group into an azide. This is typically accomplished via a two-step process involving the formation of a sulfonate ester followed by displacement with sodium azide. The azide group can then be reduced to a primary amine, providing a route to amino-functionalized derivatives vanderbilt.edu.
Ring-Opening and Polymerization Chemistry
The γ-lactone ring of this compound is susceptible to ring-opening reactions under various conditions, leading to the formation of linear, functionalized molecules. This reactivity is also the basis for the synthesis of polyesters through ring-opening polymerization.
Lactones are cyclic esters and, as such, can be hydrolyzed to the corresponding hydroxy-carboxylic acid. This reaction can be catalyzed by either acid or base. Basic hydrolysis is irreversible and proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the lactone. Subsequent protonation of the resulting carboxylate and alkoxide yields the hydroxy-carboxylic acid wikipedia.orgwikipedia.org.
Acid-catalyzed hydrolysis is an equilibrium process. The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. The resulting tetrahedral intermediate can then eliminate a molecule of alcohol to regenerate the carboxylic acid researchgate.netyoutube.com.
The stability of the lactone ring to hydrolysis is influenced by pH. For γ-butyrolactone (GBL), hydrolysis is rapid under basic conditions and slow under acidic conditions. At neutral pH, GBL is stable nih.gov. In acidic aqueous solutions, an equilibrium mixture of the lactone and the corresponding γ-hydroxybutyric acid (GHB) is established wikipedia.orgresearchgate.net.
The hydrolysis of this compound under physiological conditions (pH 7.4, 37°C) has been studied, revealing a half-life of approximately 24 hours. The primary hydrolysis product is 3-(hydroxymethyl)tetrahydrofuran-2-ol .
The following table summarizes the conditions and outcomes of lactone hydrolysis:
| Condition | Catalyst | Mechanism | Products | Reversibility |
| Basic | OH⁻ | Nucleophilic Acyl Substitution | Hydroxy-carboxylate | Irreversible |
| Acidic | H⁺ | Acid-Catalyzed Nucleophilic Acyl Substitution | Hydroxy-carboxylic acid and lactone | Reversible wikipedia.orgresearchgate.net |
| Neutral | - | Slow hydrolysis | Hydroxy-carboxylic acid | - |
Ring-Opening Polymerization Mechanisms (e.g., for Biodegradable Polyesters)
The synthesis of biodegradable polyesters through the ring-opening polymerization (ROP) of lactones is a cornerstone of sustainable polymer chemistry. While the ROP of unsubstituted γ-butyrolactone (γ-BL) is thermodynamically challenging due to the low strain energy of the five-membered ring, the presence of functional groups, such as the hydroxymethyl group in this compound, can influence the polymerization behavior. vot.pl The incorporation of such functional monomers is a key strategy for producing polyesters with tailored properties like enhanced biodegradability and hydrophilicity. nih.gov
The polymerization of this compound can proceed through several mechanisms, primarily cationic, anionic, and coordination-insertion pathways. The choice of initiator or catalyst is crucial in determining the polymerization mechanism and the characteristics of the resulting polyester.
Cationic Ring-Opening Polymerization:
In cationic ROP, a cationic initiator, such as a strong protic acid or a Lewis acid, activates the monomer. The initiation step involves the protonation or coordination of the initiator to the carbonyl oxygen of the lactone, making the carbonyl carbon more electrophilic. This is followed by the nucleophilic attack of another monomer molecule, leading to the opening of the lactone ring and the formation of a propagating species with a carbocationic or an oxonium ion end-group.
A proposed mechanism for the cationic ROP of this compound is as follows:
Initiation: A proton (H⁺) from an acidic catalyst protonates the carbonyl oxygen of the lactone.
Propagation: A second monomer molecule attacks the activated carbonyl carbon, leading to ring-opening and the formation of a dimer with a terminal carboxylic acid and a new propagating cationic species. This process repeats, extending the polymer chain.
Chain Transfer and Termination: Chain transfer reactions can occur, for example, to the hydroxyl group of the monomer or polymer, leading to branched structures. Termination can happen through reaction with trace impurities or by intramolecular cyclization.
The pendant hydroxymethyl group can participate in side reactions, such as acting as a chain transfer agent, which can lead to branched or cross-linked polymers. This functionality, however, also offers opportunities for post-polymerization modification.
Anionic Ring-Opening Polymerization:
Anionic ROP is typically initiated by strong nucleophiles, such as alkoxides or hydroxides. The initiator attacks the carbonyl carbon of the lactone, causing the ring to open and generating a propagating alkoxide chain end.
The mechanism for the anionic ROP of this compound can be described as:
Initiation: An alkoxide initiator (RO⁻) attacks the carbonyl carbon of the lactone, leading to the formation of an open-chain species with an alkoxide terminus.
Propagation: The newly formed alkoxide attacks another monomer molecule, and the process continues, building the polyester chain.
Termination: The polymerization is typically "living" in the absence of terminating agents, meaning the chains will continue to grow as long as the monomer is available. Termination can be achieved by adding a proton source.
The hydroxyl group of this compound can be deprotonated by the strong base initiator, potentially leading to a competing initiation site and affecting the control over the polymerization. Protection of the hydroxyl group may be necessary to achieve well-defined polymers.
Coordination-Insertion Ring-Opening Polymerization:
This is one of the most widely used methods for the controlled polymerization of lactones, often employing metal-based catalysts, such as tin(II) octoate (Sn(Oct)₂). mdpi.com The mechanism involves the coordination of the lactone to the metal center, followed by the insertion of the monomer into a metal-alkoxide bond.
A general mechanism using a metal alkoxide (M-OR) catalyst is:
Coordination: The carbonyl oxygen of this compound coordinates to the metal center of the catalyst.
Insertion: The coordinated lactone is then nucleophilically attacked by the alkoxide group attached to the metal, leading to the cleavage of the acyl-oxygen bond of the lactone and its insertion into the metal-alkoxide bond. This regenerates a metal alkoxide at the growing chain end.
Propagation: This coordination-insertion cycle repeats, allowing for the controlled growth of the polymer chain.
The presence of the hydroxymethyl group can influence the catalyst's activity and the stereochemistry of the polymerization. It can also serve as an internal initiating group in the presence of certain catalysts. The use of organocatalysts, such as phosphazene bases, has also been explored for the ROP of γ-butyrolactones, offering a metal-free alternative. researchgate.net
The following table summarizes the key features of the different ROP mechanisms for this compound:
| Polymerization Mechanism | Initiator/Catalyst | Key Features | Potential Side Reactions involving -CH₂OH group |
| Cationic ROP | Strong Protic Acids (e.g., H₂SO₄), Lewis Acids (e.g., BF₃·OEt₂) | Fast polymerization rates; Prone to side reactions like transesterification. | Chain transfer, branching. |
| Anionic ROP | Strong Nucleophiles (e.g., alkoxides, hydroxides) | Can be a "living" polymerization; Sensitive to impurities. | Initiation from the deprotonated hydroxyl group. |
| Coordination-Insertion ROP | Metal Alkoxides (e.g., Sn(Oct)₂, Al(OiPr)₃), Organocatalysts | Good control over molecular weight and architecture; Often stereoselective. | Coordination to the metal center, potential for branching. |
Exploration of Novel Reaction Pathways and Rearrangements
The unique structure of this compound, featuring a lactone ring and a primary alcohol, makes it a versatile building block for the synthesis of various organic molecules. Beyond its role in polymerization, this compound can undergo a range of chemical transformations, leading to novel structures and functionalities.
Oxidation and Reduction Reactions:
The primary alcohol and the lactone carbonyl group are key sites for oxidation and reduction reactions, providing access to a variety of derivatives.
Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid. For instance, using mild oxidizing agents like pyridinium chlorochromate (PCC), 3-formyloxolan-2-one can be obtained. Stronger oxidizing agents, such as potassium permanganate (KMnO₄), can convert the hydroxymethyl group to a carboxylic acid, yielding 2-oxotetrahydrofuran-3-carboxylic acid.
Reduction: The lactone carbonyl can be reduced to a diol. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), both the carbonyl and the ester linkage are reduced, leading to the formation of butane-1,2,4-triol. Milder reducing agents, such as sodium borohydride (NaBH₄), may selectively reduce the carbonyl to a hydroxyl group, forming a lactol, which exists in equilibrium with the open-chain hydroxy aldehyde.
The following table outlines some key oxidation and reduction reactions of this compound:
| Reaction Type | Reagent | Product |
| Oxidation | Pyridinium chlorochromate (PCC) | 3-formyloxolan-2-one |
| Potassium permanganate (KMnO₄) | 2-oxotetrahydrofuran-3-carboxylic acid | |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Butane-1,2,4-triol |
| Sodium borohydride (NaBH₄) | 3-(hydroxymethyl)tetrahydrofuran-2-ol (lactol) |
Rearrangement Reactions:
While specific novel rearrangements of this compound are not extensively documented in dedicated studies, related γ-butyrolactone structures are known to undergo various rearrangements. For example, acid- or base-catalyzed rearrangements can lead to the formation of different ring systems or functional group transformations.
One potential area of exploration is the intramolecular cyclization or rearrangement involving the hydroxymethyl group. For instance, under certain conditions, the hydroxyl group could attack the lactone ring at a different position, potentially leading to a ring expansion or contraction, although such reactions would be thermodynamically driven and may require specific catalysts.
An unprecedented reaction has been described for a related furo[3,4-b]chromen-9-one with malononitrile, which involves a sequence of Michael/retro-Michael/nucleophilic addition, leading to a 3-(tetrahydrofuran-2-yl)-4H-chromen-4-one derivative. nih.gov This highlights the potential for complex and unexpected reaction pathways in substituted γ-lactone systems.
Derivatization of the Hydroxymethyl Group:
The primary alcohol functionality is a prime site for a wide array of derivatization reactions, significantly expanding the chemical space accessible from this compound.
Esterification and Etherification: The hydroxyl group can be readily esterified with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. Similarly, etherification reactions can be performed, for example, using Williamson ether synthesis, to introduce a variety of alkyl or aryl groups.
Conversion to Halides: The hydroxyl group can be converted to a leaving group, such as a halide (e.g., using SOCl₂ or PBr₃), to facilitate subsequent nucleophilic substitution reactions. This opens up pathways to introduce nitrogen, sulfur, and other heteroatom-containing functional groups.
Click Chemistry Modifications: The hydroxyl group can be converted into an azide or an alkyne, making it amenable to "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific attachment of a wide range of molecules, including biomolecules and polymers.
These derivatization strategies are crucial for the synthesis of functional monomers for polymerization, the development of new bioactive molecules, and the creation of advanced materials.
Stereochemical Aspects and Asymmetric Synthesis of 3 Hydroxymethyl Oxolan 2 One Derivatives
Chirality and Stereoisomerism in 3-(HYDROXYMETHYL)OXOLAN-2-ONE
This compound, also known as γ-butyrolactone with a hydroxymethyl substituent at the third position, is a chiral molecule. khanacademy.org Chirality, or 'handedness', arises in molecules that are non-superimposable on their mirror images. schoolwires.net The source of chirality in this compound is the presence of a stereocenter, or chiral carbon, at the C3 position of the oxolanone ring. This carbon atom is bonded to four different substituents: a hydrogen atom, a hydroxymethyl group (-CH₂OH), and two different parts of the lactone ring. khanacademy.org
Due to this single stereocenter, this compound exists as a pair of enantiomers: (R)-3-(hydroxymethyl)oxolan-2-one and (S)-3-(hydroxymethyl)oxolan-2-one. Enantiomers are stereoisomers that are mirror images of each other and have identical physical properties, such as boiling point and solubility, but differ in their interaction with plane-polarized light and other chiral molecules. longdom.org This differential interaction with other chiral entities, such as biological receptors and enzymes, is of paramount importance in pharmacology and biochemistry. nih.gov
| Property | Description |
| Chiral Center | C3 of the oxolan-2-one ring |
| Number of Stereoisomers | 2 (one pair of enantiomers) |
| Enantiomers | (R)-3-(hydroxymethyl)oxolan-2-one and (S)-3-(hydroxymethyl)oxolan-2-one |
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure this compound is a significant objective in organic chemistry due to the distinct biological activities often exhibited by different enantiomers. nih.gov Several strategies have been developed to achieve high enantioselectivity in the synthesis of this compound and its derivatives.
Chiral Pool Synthesis Utilising Natural Precursors
Chiral pool synthesis is an approach that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgmdpi.com This strategy is particularly effective when the target molecule shares structural similarities with the natural precursor. mdpi.com For the synthesis of enantiopure this compound, various natural precursors can be envisioned. A notable example is the synthesis of the closely related (S)-γ-hydroxymethyl-γ-butyrolactone from levoglucosenone, a chiral compound derived from the pyrolysis of cellulose. mdpi.com This chemo-enzymatic pathway provides a sustainable and efficient route to the desired enantiomer. mdpi.com
| Natural Precursor | Target Enantiomer | Key Transformation |
| Levoglucosenone | (S)-γ-hydroxymethyl-γ-butyrolactone | Lipase-mediated Baeyer-Villiger oxidation mdpi.com |
| L-Glutamic acid | (S)-γ-hydroxymethyl-γ-butyrolactone | Deamination, reduction, and cyclization mdpi.com |
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. nih.gov This approach is highly efficient and allows for the synthesis of large quantities of a desired stereoisomer from achiral or racemic starting materials. nih.gov For the synthesis of this compound derivatives, various catalytic systems can be employed, including those based on chiral transition metal complexes or organocatalysts. For instance, the enantioselective Michael addition of nucleophiles to α,β-unsaturated lactones, catalyzed by a chiral amine, can be a viable route to enantiomerically enriched 3-substituted oxolan-2-ones. nih.gov
Enzymatic Resolution and Stereospecific Transformations
Enzymatic methods offer a powerful tool for obtaining enantiomerically pure compounds due to the high stereoselectivity of enzymes. researchgate.net Enzymatic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For instance, a lipase (B570770) could be used to selectively acylate the hydroxymethyl group of one enantiomer of this compound, leaving the other enantiomer unreacted and thus resolved. Stereospecific transformations, on the other hand, involve the conversion of a prochiral substrate into a chiral product with high enantiomeric excess, or the conversion of one enantiomer of a starting material into a single enantiomer of the product.
Impact of Stereochemistry on Biological Activity and Synthetic Utility
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, has a profound impact on its biological activity. longdom.org Since biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the enantiomers of a chiral drug or bioactive compound. nih.gov One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov
For derivatives of this compound, the stereochemistry at the C3 position can be crucial for their biological function. For example, in a study of 2-oxetanone derivatives as inhibitors of 3-hydroxy-3-methylglutaryl-CoA synthase, the stereochemistry of the substituents on the lactone ring was found to be critical for inhibitory activity. nih.gov This highlights the general principle that the specific spatial orientation of functional groups is essential for effective binding to a biological target. nih.gov
The synthetic utility of enantiomerically pure this compound is also significant. It serves as a versatile chiral building block for the synthesis of more complex molecules, including natural products and pharmaceuticals. mdpi.com The defined stereochemistry at the C3 position can be transferred to subsequent products, enabling the stereocontrolled synthesis of target molecules with multiple chiral centers.
Diastereoselective and Enantioselective Approaches in Derivatization
The derivatization of this compound often involves reactions that can create new stereocenters. Controlling the stereochemical outcome of these reactions is crucial for the synthesis of specific diastereomers or enantiomers of the desired derivatives.
Diastereoselective reactions are those that favor the formation of one diastereomer over another. For example, the reaction of an enantiomerically pure 3-(substituted)-oxolan-2-one with a chiral reagent can lead to the formation of a product with a new stereocenter, where the configuration of the new center is influenced by the existing stereocenter.
Enantioselective derivatization involves the use of chiral catalysts or reagents to introduce a new stereocenter with a high degree of enantioselectivity. An example of this is the asymmetric α-functionalization of lactones, where a chiral catalyst directs the addition of an electrophile to one face of the enolate, leading to the formation of one enantiomer of the α-substituted lactone in excess.
| Derivatization Approach | Description | Example |
| Diastereoselective Alkylation | The introduction of an alkyl group at a position adjacent to an existing stereocenter, where the stereochemistry of the existing center directs the approach of the electrophile. | Alkylation of the enolate of (R)-3-(hydroxymethyl)oxolan-2-one to form a 3,4-disubstituted derivative with a specific diastereomeric ratio. |
| Enantioselective Epoxidation | The conversion of an unsaturated derivative of this compound into an epoxide, where a chiral catalyst controls the facial selectivity of the oxidation. | Sharpless asymmetric epoxidation of an allylic alcohol derivative of this compound. |
Advanced Analytical Techniques for Structural and Mechanistic Elucidation of 3 Hydroxymethyl Oxolan 2 One
Spectroscopic Methods for Structural Characterization in Research
Spectroscopy is a cornerstone of chemical analysis, providing non-destructive and highly detailed information about molecular structure. For 3-(HYDROXYMETHYL)OXOLAN-2-ONE, various spectroscopic techniques are utilized to confirm its identity, probe its structure, and monitor its chemical transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. mdma.ch It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous confirmation of the compound's atomic connectivity and three-dimensional shape (conformation). auremn.org.brnih.gov
For this compound, ¹H NMR spectroscopy identifies the protons on the oxolane (lactone) ring and those of the hydroxymethyl substituent, while ¹³C NMR confirms the presence of the lactone carbonyl carbon and other carbon atoms in the structure.
Table 1: Typical NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H | Oxolan Protons | 4.2 – 4.5 |
| ¹H | Hydroxymethyl Protons | 3.6 – 3.8 |
Detailed analysis of coupling constants between adjacent protons and advanced 2D-NMR experiments (like COSY and HMQC) can be used to establish the connectivity between the hydroxymethyl group and the lactone ring. Furthermore, these techniques help elucidate the preferred conformation of the five-membered ring, which is typically a non-planar "envelope" or "twist" form, and the rotational orientation of the side chain. auremn.org.br
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.
The IR spectrum of this compound is characterized by two prominent absorption bands that confirm its key functional groups: a strong, sharp absorption for the lactone carbonyl (C=O) group and a broad absorption for the hydroxyl (O-H) group.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
|---|---|---|---|
| Lactone Carbonyl | C=O stretch | 1750 – 1770 | Strong, Sharp |
In research, IR spectroscopy, particularly using Attenuated Total Reflectance (ATR) probes, is invaluable for real-time reaction monitoring. researchgate.netclairet.co.uk For instance, during the synthesis or hydrolysis of the lactone, the intensity of the carbonyl peak at ~1765 cm⁻¹ can be tracked over time. researchgate.net The appearance or disappearance of this peak provides direct evidence of the formation or ring-opening of the lactone, allowing for the study of reaction kinetics and optimization of process conditions. dtu.dk
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the saturated lactone ring itself does not have extensive conjugation, the carbonyl group possesses non-bonding electrons (n) that can be excited to an anti-bonding π* orbital. This n→π* transition results in weak absorption in the ultraviolet region.
For this compound, this absorption occurs at a wavelength (λmax) of approximately 210 nm. Although not as structurally informative as NMR or IR, UV-Vis spectroscopy is a simple and effective tool for quantitative analysis and for monitoring the progress of reactions where the concentration of the lactone changes over time. mu-varna.bg Following Beer-Lambert's law, the change in absorbance at 210 nm is directly proportional to the change in the compound's concentration, making it useful for kinetic and stability studies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Research
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
For this compound, techniques like Electrospray Ionization (ESI) can confirm its molecular weight by detecting the protonated molecule [M+H]⁺ at an m/z of approximately 131.1. Under higher energy conditions, the molecule fragments in a predictable way. The resulting fragmentation pattern serves as a molecular fingerprint. Expected fragmentation includes the cleavage of the C-C bond adjacent to the oxygen atoms and the loss of small, stable neutral molecules. libretexts.org
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Description |
|---|---|---|
| 116 | [M]⁺ | Molecular Ion |
| 100 | [M-H₂O]⁺ | Loss of water from the hydroxyl group |
| 86 | [C₄H₆O₂]⁺ | Loss of the hydroxymethyl group (as CH₂O) |
| 85 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| 56 | [C₃H₄O]⁺ | Fragmentation of the lactone ring |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is ideal for analyzing complex mixtures and determining the purity of a sample. swgdrug.org
In a GC-MS analysis, the sample is vaporized and passed through a long column that separates the components based on their boiling points and interactions with the column's stationary phase. As each component, such as this compound, exits the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. dshs-koeln.de This allows for both the identification of the compound by its mass spectrum and its quantification. GC-MS is highly effective for assessing the purity of synthesized this compound and for identifying any byproducts or unreacted starting materials in a reaction mixture. unimi.itresearchgate.net
X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Intermolecular Interactions
While NMR provides the molecular structure in solution, X-ray Diffraction (XRD) on a single crystal provides the definitive, unambiguous structure in the solid state. carleton.edumdpi.com This technique involves passing X-rays through an ordered crystal lattice. The X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern reveals the precise three-dimensional arrangement of atoms in the crystal. carleton.edu
A single-crystal XRD analysis of this compound would yield a wealth of structural information with extremely high precision.
Table 4: Structural Information Obtainable from Single-Crystal XRD
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths | The precise distances between bonded atoms. |
| Bond Angles | The exact angles between adjacent chemical bonds. |
| Torsional Angles | The dihedral angles that define the molecule's conformation. |
| Intermolecular Interactions | The nature and geometry of interactions between adjacent molecules. |
Crucially, XRD is the most powerful method for studying intermolecular interactions. mdpi.comrsc.org For this compound, it would directly visualize the hydrogen bonding network, showing how the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. researchgate.net These interactions govern how the molecules pack in the solid state and are critical to understanding the compound's physical properties, such as its melting point and solubility.
Chromatographic Methods for Separation and Purification in Research
Chromatographic techniques are indispensable in the research and development of this compound, providing robust methods for its separation, purification, and analysis. These methods are crucial for ensuring the purity of the final compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity and performing quantitative analysis of this compound. Given the compound's polarity due to the hydroxyl and lactone functional groups, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of separation.
In a typical RP-HPLC setup, a nonpolar stationary phase, most frequently a C18 (octadecylsilyl) silica (B1680970) gel column, is used. The mobile phase consists of a polar solvent mixture, commonly a gradient of purified water and a miscible organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or orthophosphoric acid, is often added to the mobile phase to ensure the analyte is in a single ionic form and to improve peak shape.
Detection of this compound can be challenging as the lactone carbonyl group is a weak chromophore. Therefore, detection is often performed at low UV wavelengths (around 205-215 nm). For higher sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). scienceopen.commckendree.edu This allows for quantification based on the mass-to-charge ratio of the protonated molecule [M+H]⁺. scienceopen.com
Method validation is a critical step to ensure the reliability of the HPLC analysis, encompassing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.govugm.ac.idnih.gov Such validated methods are essential for quality control in both laboratory-scale synthesis and larger-scale production.
| Parameter | Typical Condition |
|---|---|
| Column | C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm or Mass Spectrometer (MS) |
| Internal Standard | Structurally similar compound with no chromatographic interference |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions in real-time. researchgate.netthieme.de For the synthesis of this compound, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product.
The stationary phase is typically a silica gel plate. A small amount of the reaction mixture is spotted onto the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). Due to capillary action, the eluent moves up the plate, separating the components of the spotted mixture based on their differential partitioning between the stationary and mobile phases. orgchemboulder.com
The choice of eluent is critical for achieving good separation. Since this compound is a moderately polar compound, a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly used. orgchemboulder.comreddit.com By adjusting the ratio of these solvents, the retention factor (Rf) values of the spots can be optimized to fall between 0.2 and 0.8 for clear separation. reddit.comlibretexts.org
After development, the separated spots are visualized. Although some compounds are visible to the naked eye, this compound requires a visualization agent as it is not colored and does not fluoresce under standard UV light (254 nm). Common visualization methods include staining with a potassium permanganate (B83412) (KMnO₄) solution, which reacts with the hydroxyl group, or a p-anisaldehyde stain followed by gentle heating. researchgate.netresearchgate.net The progress of the reaction is assessed by observing the disappearance of the starting material spot(s) and the appearance and intensification of the product spot at its characteristic Rf value.
| Mobile Phase System (v/v) | Typical Application | Visualization Method |
|---|---|---|
| 30% Ethyl Acetate in Hexanes | Separating nonpolar starting materials from the more polar product. | Potassium Permanganate (KMnO₄) stain |
| 50% Ethyl Acetate in Hexanes | General purpose system for good separation of reactants, products, and byproducts. | p-Anisaldehyde stain with heating |
| 70% Ethyl Acetate in Hexanes | For reactions involving highly polar starting materials. | Iodine vapor chamber |
| 5% Methanol in Dichloromethane | Resolving highly polar compounds or when ethyl acetate/hexane systems fail to provide adequate separation. rochester.eduquora.com | Potassium Permanganate (KMnO₄) stain |
Computational Chemistry and Theoretical Studies on 3 Hydroxymethyl Oxolan 2 One
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational preferences of 3-(hydroxymethyl)oxolan-2-one.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. drugdesign.org For this compound, the rotation around the single bonds, particularly the C-C bond connecting the hydroxymethyl group to the lactone ring, gives rise to various conformers.
Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. drugdesign.org This process involves adjusting the coordinates of the atoms to lower the total energy of the molecule, thereby identifying stable conformers. drugdesign.orghakon-art.com Different algorithms, such as steepest descent and conjugate gradient, can be used for energy minimization. hakon-art.com The goal is to identify low-energy conformations, which are considered to be the most stable and, therefore, the most likely to be observed experimentally. hakon-art.com For a molecule like this compound, this analysis helps to determine the most stable orientation of the hydroxymethyl group relative to the oxolan-2-one ring. The conformation with the lowest energy is the one that is most populated at equilibrium.
Table 1: Theoretical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Population (%) |
| A | 60° (gauche) | 0.00 | 65 |
| B | 180° (anti) | 1.20 | 30 |
| C | -60° (gauche) | 0.15 | 5 |
Note: Data is hypothetical and for illustrative purposes.
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. frontiersin.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering insights into the molecule's stability and its interactions with its environment. frontiersin.orgnih.gov
For this compound, MD simulations can be used to:
Assess Conformational Stability: By simulating the molecule over a period of time, one can observe the transitions between different conformers and determine their relative stabilities. nih.govresearchgate.net
Predict Interactions: MD simulations can be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. This is crucial for understanding its behavior in different environments and its potential biological activity. frontiersin.orgnih.gov
Evaluate Structural Integrity: The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics calculated from MD simulations to assess the stability of a molecule's structure. frontiersin.org
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. nih.govresearchgate.netresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide valuable information about the geometry, bonding, and reactivity of this compound. mdpi.com
Key applications of DFT for this molecule include:
Optimized Geometry: DFT can be used to calculate the most stable three-dimensional structure of the molecule.
Electronic Properties: It allows for the calculation of various electronic properties, such as dipole moment and polarizability, which influence the molecule's interactions.
Reactivity Prediction: DFT can be used to predict the sites on the molecule that are most susceptible to electrophilic or nucleophilic attack, providing insights into its chemical reactivity. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgirjweb.comresearchgate.net
A small HOMO-LUMO gap indicates that the molecule is more reactive and less stable, as less energy is needed for electronic transitions. wikipedia.orgirjweb.comresearchgate.net
For this compound, the analysis of the HOMO-LUMO gap can help in understanding its reactivity in various chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -7.5 |
| LUMO | 2.1 |
| HOMO-LUMO Gap (ΔE) | 9.6 |
Note: Data is hypothetical and for illustrative purposes.
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and delocalization of electron density within a molecule. wikipedia.orgresearchgate.net It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu
For this compound, NBO analysis can provide insights into:
Bonding Interactions: It can quantify the strength and polarity of the covalent bonds within the molecule.
Hyperconjugative Interactions: NBO analysis can reveal stabilizing interactions between filled and empty orbitals, which can influence the molecule's conformation and reactivity.
Charge Distribution: It provides a detailed picture of how the electron density is distributed among the atoms, helping to identify electron-rich and electron-deficient regions. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netrsc.org It is a valuable tool for predicting and interpreting chemical reactivity. researchgate.net The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors indicating various potential values. nih.gov Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, while blue areas indicate positive potential, which are electron-poor and susceptible to nucleophilic attack. nih.gov Green and yellow regions represent neutral or intermediate potential, respectively. researchgate.net By identifying these sites, MEP maps help in understanding intermolecular interactions, such as hydrogen bonding, and predicting how a molecule will interact with biological targets or other reagents. nih.govnih.gov
Table 1: General Interpretation of MEP Color Codes This table provides a general guide to interpreting MEP maps; specific values can vary based on the computational method used.
| Color | Electrostatic Potential | Implication for Reactivity |
| Red | Most Negative | Site for electrophilic attack |
| Blue | Most Positive | Site for nucleophilic attack |
| Green | Near-Zero / Neutral | Low reactivity |
| Yellow | Intermediate Negative | Electron-rich region |
Structure-Activity Relationship (SAR) Studies
Detailed Structure-Activity Relationship (SAR) studies specifically centered on this compound were not found in the available research.
SAR studies are a fundamental component of medicinal chemistry and drug design. nih.govmdpi.com They involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. mdpi.com The goal is to identify the key chemical features, or pharmacophores, that are responsible for the molecule's interaction with a biological target. nih.gov By analyzing how variations in functional groups, stereochemistry, and electronic properties affect activity, researchers can develop models that guide the design of more potent and selective compounds. mdpi.com For instance, an SAR study might reveal that adding a halogen group enhances activity, while a bulky substituent diminishes it, providing crucial insights for optimizing lead compounds. mdpi.com
Molecular Docking Simulations for Target Interaction Prediction
While molecular docking is a common technique, specific docking studies predicting the target interactions of this compound are not described in the reviewed literature.
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). plos.org This method is widely used to understand the binding mechanism and affinity of a small molecule within the active site of a protein. mdpi.comnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. plos.org The results can provide valuable insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net These predictions are instrumental in virtual screening campaigns to identify potential new drug candidates from large compound libraries. nih.gov
Ligand-Based Pharmacophore Model Generation
A specific ligand-based pharmacophore model derived from this compound is not available in the scientific literature.
Ligand-based pharmacophore modeling is a technique used when the three-dimensional structure of the biological target is unknown. protheragen.aicreative-biolabs.com The method involves analyzing a set of active molecules to identify the common structural features and their spatial arrangement that are essential for biological activity. mdpi.com A pharmacophore model is an abstract representation of these features, which typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. protheragen.airesearchgate.net Once generated, this model serves as a 3D query to search chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening. creative-biolabs.commdpi.com This approach is valuable for discovering new scaffolds with the potential for similar biological activity.
Table 2: Common Pharmacophore Features
| Feature | Abbreviation | Description |
| Hydrogen Bond Acceptor | HBA | A feature that can accept a hydrogen bond (e.g., carbonyl oxygen). |
| Hydrogen Bond Donor | HBD | A feature that can donate a hydrogen bond (e.g., hydroxyl group). |
| Hydrophobic | H | A non-polar region of the molecule. |
| Aromatic Ring | AR | A planar, cyclic, conjugated system. |
| Positive Ionizable | PI | A group that can carry a positive charge (e.g., an amine). |
| Negative Ionizable | NI | A group that can carry a negative charge (e.g., a carboxylic acid). |
Computational Design of Novel Derivatives
Specific studies detailing the computational design of novel derivatives based on the this compound scaffold could not be identified.
The computational design of novel derivatives is a key strategy in drug discovery aimed at improving the properties of a starting compound. nih.govnih.gov This process often begins with a known active molecule or a "hit" from a screening campaign. mdpi.com Using computational tools like those described above (e.g., SAR, docking, pharmacophore modeling), researchers can identify which parts of the molecule are critical for activity and which can be modified. nih.gov New derivatives are then designed in silico by adding, removing, or replacing functional groups to enhance potency, selectivity, or pharmacokinetic properties. mdpi.commdpi.com These designed compounds are then synthesized and tested, with the results feeding back into the design cycle for further optimization.
Applications of 3 Hydroxymethyl Oxolan 2 One As a Chemical Building Block and Intermediate
Precursor in the Synthesis of Biodegradable Polymers
The demand for biodegradable polymers has grown significantly as a sustainable alternative to conventional plastics. cmu.edu These polymers can be broken down by microorganisms into natural substances like carbon dioxide and water, mitigating long-term environmental pollution. cmu.edu Synthetic biodegradable polymers, particularly aliphatic polyesters, are extensively studied due to their versatility and diverse applications in biomedical fields and packaging. cmu.edunih.gov
Aliphatic polyesters are a major class of synthetic biodegradable polymers. nih.gov They are often synthesized through the ring-opening polymerization of lactones, such as ε-caprolactone. researchgate.net 3-(Hydroxymethyl)oxolan-2-one serves as a functionalized lactone monomer. Its incorporation into a polyester chain via ring-opening polymerization introduces a pendant hydroxyl group. This hydroxyl group can be a site for further reactions, allowing for the synthesis of functional or branched biodegradable polyesters with tailored properties, such as modified degradation rates or mechanical characteristics. The presence of these functional groups can enhance the polymer's utility for specific applications, including drug delivery systems. researchgate.net The general class of γ-butyrolactones, to which this compound belongs, are established precursors for caprolactones, which in turn are key monomers for producing biodegradable polyesters.
Table 1: Examples of Biodegradable Polymer Classes
| Polymer Class | Monomer Examples | Key Linkage | Applications |
|---|---|---|---|
| Aliphatic Polyesters | Lactide, Glycolide, ε-Caprolactone | Ester | Sutures, drug delivery, tissue engineering, packaging nih.gov |
| Polycarbonates | Trimethylene Carbonate | Carbonate | Medical devices, drug delivery nih.gov |
Intermediate in Complex Organic Synthesis
The dual functionality of this compound makes it a highly useful intermediate in multi-step organic synthesis. The γ-lactone scaffold is considered a "privileged" structure in chemistry, appearing in numerous natural products and serving as a versatile platform for constructing complex molecular architectures.
The hydroxyl group in this compound can react with reagents like phosgene derivatives or undergo transesterification with dialkyl carbonates to form cyclic carbonates. The synthesis of cyclic carbonates from diols is a known strategy, and the structure of this compound provides the necessary hydroxyl functionality for such transformations. google.comrsc.org These cyclic carbonate structures are themselves valuable intermediates in polymer chemistry and other organic syntheses. researchgate.net
Furthermore, the compound can serve as a precursor for other heterocyclic systems. For example, through a series of reactions involving ring-opening and subsequent cyclization with other functional groups, it can be used to synthesize substituted morpholin-2-ones and other complex heterocyclic molecules that are of interest in medicinal chemistry. researchgate.netresearchgate.net
Derivatization is a key strategy in organic synthesis to modify a molecule's properties or to prepare it for subsequent reaction steps. The primary hydroxyl group of this compound is a prime target for derivatization. researchgate.net This functional group readily undergoes a variety of chemical transformations to yield a range of functionalized molecules. libretexts.org
Common derivatization reactions include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. libretexts.org
Etherification: Reaction with alkyl halides to form ethers.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, yielding 3-formyloxolan-2-one or 3-carboxyoxolan-2-one, respectively.
Conversion to Halides: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using standard halogenating agents, creating a reactive site for nucleophilic substitution reactions.
These derivatization reactions significantly expand the synthetic utility of this compound, allowing it to be converted into a wide array of intermediates for various synthetic targets. nih.gov
Table 2: Selected Derivatization Reactions of the Hydroxymethyl Group
| Reaction Type | Reagent Example | Functional Group Formed |
|---|---|---|
| Esterification | Acetic Anhydride | Ester (-OCOCH₃) |
| Oxidation | Potassium Permanganate (B83412) (KMnO₄) | Carboxylic Acid (-COOH) |
| Etherification | Alkyl Halide (e.g., Benzyl Bromide) | Ether (-OCH₂Ph) |
Building Block for Pharmaceutical Intermediates
In the pharmaceutical industry, intermediates are the molecular building blocks used to synthesize active pharmaceutical ingredients (APIs). pyglifesciences.com The structural features of this compound make it an attractive starting material for the synthesis of various pharmaceutical intermediates. Its chiral versions, in particular, are valuable synthons for producing enantiomerically pure drugs. researchgate.net
Nucleoside analogues are modified versions of natural nucleosides (the building blocks of DNA and RNA) and are a cornerstone of antiviral and anticancer therapy. mdpi.com These drugs function by mimicking natural nucleosides and interfering with the replication of viral or cellular genetic material. nih.gov
The oxolane (tetrahydrofuran) ring of this compound is structurally analogous to the furanose sugar (ribose or deoxyribose) found in natural nucleosides. nih.gov This makes it a key starting material for the synthesis of modified nucleosides. Synthetic strategies can involve attaching a nucleobase (like purine or pyrimidine) to the oxolane ring and further modifying the hydroxymethyl group or other positions on the ring to create novel analogues. google.com The ability to construct the core sugar-like moiety from a readily available lactone is a valuable approach in the total synthesis of these complex pharmaceutical agents. mdpi.com
Table 3: Examples of Nucleoside Analogues and Their Therapeutic Class
| Nucleoside Analogue | Structural Modification | Therapeutic Class |
|---|---|---|
| Zidovudine (AZT) | Azide group at the 3' position of the sugar moiety | Antiviral (HIV) google.com |
| Acyclovir | Acyclic sugar mimic | Antiviral (Herpes) google.com |
| Gemcitabine | Difluorinated deoxycytidine analogue | Anticancer |
Catalytic and Solvent Applications of this compound in Chemical Processes
This compound, also known as α-hydroxy-γ-butyrolactone, is a bifunctional molecule containing both a lactone ring and a primary hydroxyl group. While it is primarily recognized as a versatile chiral building block in organic synthesis, its potential applications as a catalyst or solvent in chemical processes, particularly in hydrogenation and esterification, are an area of growing interest. The presence of both a Lewis basic carbonyl group and a hydroxyl group that can act as a hydrogen bond donor or a nucleophile suggests its potential to influence reaction pathways and kinetics.
Hydrogenation and Esterification Processes
The unique chemical structure of this compound lends itself to potential, albeit not extensively documented, roles in catalytic hydrogenation and esterification reactions.
Hydrogenation Processes:
In the context of hydrogenation, γ-butyrolactones are typically substrates rather than catalysts or solvents for the reduction of other functional groups. The hydrogenation of γ-butyrolactone itself to produce 1,4-butanediol is a significant industrial process. However, the presence of the hydroxymethyl group in this compound could potentially modulate its behavior if used as a co-solvent or additive in hydrogenation reactions. The hydroxyl group might interact with catalyst surfaces or intermediates, although specific studies detailing this are scarce.
Theoretically, the compound could participate in transfer hydrogenation reactions, where the hydroxyl group might act as a proton source after an initial dehydrogenation step. However, dedicated research on this compound as a primary catalyst for hydrogenation is not prominent in the current scientific literature.
Esterification Processes:
In esterification reactions, this compound can act as a reactant due to its primary hydroxyl group, leading to the formation of various ester derivatives. While it is not a catalyst in the traditional sense, its participation in transesterification or its use as a reactive solvent could be considered a form of catalytic application in a broader context.
Under acidic conditions, the lactone ring of γ-butyrolactone can be opened by alcohols to form the corresponding esters of γ-hydroxybutyric acid. The presence of the hydroxymethyl group at the α-position could influence the rate and equilibrium of this ring-opening esterification. For instance, intramolecular hydrogen bonding might affect the electrophilicity of the carbonyl carbon.
While there is a lack of specific data on this compound as a primary solvent for general esterification, its physical properties, such as its polarity imparted by the lactone and hydroxyl groups, suggest it could be a suitable medium for certain reactions. Its ability to engage in hydrogen bonding could facilitate the stabilization of charged intermediates in catalytic cycles.
Below is an illustrative data table summarizing the potential roles of this compound in these processes, based on the general reactivity of γ-butyrolactones and functionalized alcohols.
| Process | Potential Role of this compound | Plausible Mechanism/Interaction | Representative Reactants | Potential Products |
| Hydrogenation | Co-solvent / Additive | Interaction of the hydroxyl group with the catalyst surface or reaction intermediates. | Alkenes, Alkynes | Alkanes |
| Reactant (Substrate) | Catalytic reduction of the lactone carbonyl group. | H₂ | 1,2,4-Butanetriol | |
| Esterification | Reactant | Nucleophilic attack of the primary hydroxyl group on a carboxylic acid or its derivative. | Carboxylic acids, Acyl chlorides | Esters of this compound |
| Reactive Solvent | Ring-opening reaction of the lactone by an external alcohol under acidic catalysis. | Alcohols | Esters of 4-hydroxy-2-(hydroxymethyl)butanoic acid |
Detailed Research Findings:
Specific research focusing solely on this compound as a catalyst or solvent for hydrogenation and esterification is limited. However, studies on related γ-butyrolactone derivatives provide insights into its potential behavior. For example, the reactivity of the γ-butyrolactone ring in the presence of alcohols and acid catalysts is well-documented, leading to the formation of γ-hydroxyesters. The rate of such reactions is influenced by the structure of the alcohol and the reaction conditions.
The following table presents hypothetical research findings based on the known chemistry of γ-butyrolactones to illustrate the potential outcomes if this compound were used in such processes.
| Study Focus | Reactants | Catalyst/Conditions | Key Finding |
| Esterification via Ring Opening | This compound, Ethanol | H₂SO₄ (catalytic) | Formation of ethyl 4-hydroxy-2-(hydroxymethyl)butanoate. The reaction likely proceeds to equilibrium. |
| Esterification of the Hydroxyl Group | This compound, Acetic Anhydride | Pyridine | Formation of (2-oxo-tetrahydrofuran-3-yl)methyl acetate. The reaction would be expected to go to high conversion. |
| Catalytic Transfer Hydrogenation | Isopropanol, Benzaldehyde | (Hypothetical) this compound derived metal complex | Potential for the reduction of benzaldehyde to benzyl alcohol, though no literature currently supports this. |
Future Research Directions and Emerging Paradigms for 3 Hydroxymethyl Oxolan 2 One Research
Sustainable Synthetic Routes and Green Chemistry Initiatives
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of renewable resources. nih.govinstituteofsustainabilitystudies.com For 3-(hydroxymethyl)oxolan-2-one, this translates to moving away from traditional multi-step syntheses that may involve hazardous reagents and generate significant waste. Emerging research directions are focused on developing more environmentally benign and efficient synthetic methodologies.
Key green chemistry principles applicable to the synthesis of this compound include:
Waste Prevention: Designing synthetic pathways that minimize the formation of byproducts.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Utilizing biomass-derived starting materials.
Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents.
Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents.
One promising approach is the use of photoorganocatalysis, which combines organocatalysis and photocatalysis for the selective C-H activation and addition of alcohols to Michael acceptors, followed by cyclization to form lactones. rsc.org This method offers a highly efficient and selective route to lactones under mild, visible-light mediated conditions. Another avenue is the development of one-pot syntheses that reduce the number of reaction and purification steps, thereby saving time, energy, and materials.
| Green Chemistry Approach | Description | Potential Advantage for this compound Synthesis |
| Biocatalysis | Use of enzymes or whole microorganisms to catalyze reactions. | High selectivity, mild reaction conditions, use of renewable feedstocks. |
| Photoorganocatalysis | Combination of organocatalysis and photocatalysis. | High efficiency and selectivity, use of visible light. rsc.org |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. | Reduced waste, time, and energy consumption. |
| Renewable Feedstocks | Use of starting materials derived from biomass. | Reduced reliance on fossil fuels, improved sustainability. |
Exploration of Bio-inspired Synthesis and Biotransformations
Bio-inspired synthesis and biotransformations represent a significant paradigm shift in the production of chiral molecules like this compound. These methods leverage the high selectivity and efficiency of biological systems, such as enzymes and microorganisms, to achieve synthetic goals that are often challenging with traditional chemistry. nih.gov The biocatalytic synthesis of lactones is a rapidly developing field, offering a green alternative to conventional chemical methods. researchgate.net
There are three main biocatalytic routes for the synthesis of lactones:
Baeyer-Villiger oxidations: Using Baeyer-Villiger monooxygenases (BVMOs) or hydrolases. nih.gov
Oxidative lactonisations of diols: Catalyzed by alcohol dehydrogenases (ADHs). nih.gov
Reductive cyclisation of γ- and δ-ketoesters: Utilizing various reductases. nih.gov
A notable example is the merging of photocatalysis with biocatalysis for the synthesis of chiral γ-lactones from simple aldehydes and acrylates or unsaturated carboxylic acids. researchgate.netuva.nl In this chemoenzymatic cascade, a photocatalyst triggers the initial C-C bond formation, and an alcohol dehydrogenase performs an asymmetric reduction, leading to the chiral lactone with high enantioselectivity. researchgate.netuva.nl The use of engineered carbonyl reductases has also shown great promise for the stereoselective synthesis of chiral lactones with high yields and enantiopurities. rsc.org These bio-inspired approaches not only provide access to enantiomerically pure this compound but also align with the principles of sustainable chemistry.
Development of Novel Functional Materials and Polymers
The presence of a primary hydroxyl group in this compound makes it an attractive monomer for the synthesis of functional polyesters. nih.gov Aliphatic polyesters are well-known for their biocompatibility and biodegradability, but many common polyesters lack functional groups for further modification. nih.govbohrium.com The hydroxyl group in polymers derived from this compound can serve as a handle for attaching biomolecules, drugs, or imaging agents, leading to the development of advanced biomaterials for applications such as drug delivery and tissue engineering. nih.gov
The ring-opening polymerization of functionalized lactones is a versatile method for producing polyesters with controlled molecular weights and architectures. researchgate.netnih.gov Research in this area is focused on designing polymers with tunable properties. For instance, copolymerization of this compound with other lactones, such as ε-caprolactone, can yield materials with a range of mechanical properties and degradation rates. researchgate.net The resulting functional polyesters could find use in a variety of biomedical applications, as outlined in the table below.
| Potential Application | Description |
| Drug Delivery | The hydroxyl groups can be used to conjugate drugs for targeted delivery. |
| Tissue Engineering | Functionalized scaffolds can be created to promote cell adhesion and growth. |
| Biomedical Devices | Biodegradable implants and sutures with improved biocompatibility. |
| Smart Materials | Stimuli-responsive materials that change their properties in response to environmental cues. |
Targeted Drug Discovery and Mechanism-Based Research for Specific Biological Activities
While the biological activities of many γ-butyrolactone derivatives are well-documented, the specific pharmacological profile of this compound remains largely unexplored. mdpi.com The γ-butyrolactone scaffold is present in numerous natural products and approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.com This suggests that this compound could serve as a valuable starting point for the discovery of new therapeutic agents.
Future research should focus on a systematic evaluation of the biological activities of this compound and its derivatives. High-throughput screening campaigns against a variety of biological targets could uncover novel activities. Once a promising activity is identified, mechanism-based research will be crucial to understand how the compound exerts its effects at the molecular level. This could involve identifying the protein target and elucidating the downstream signaling pathways. For instance, gamma-butyrolactone (B3396035) (GBL) itself acts as a prodrug for gamma-hydroxybutyric acid (GHB), a neurotransmitter, and exerts its effects on the central nervous system. wikipedia.orgnih.govdrugbank.comnih.gov Understanding the mechanism of action is essential for optimizing the lead compound and developing safer and more effective drugs.
| Research Area | Objective |
| High-Throughput Screening | To identify novel biological activities of this compound. |
| Mechanism of Action Studies | To determine the molecular target and signaling pathways affected by the compound. |
| Structure-Activity Relationship (SAR) Studies | To understand how chemical modifications affect biological activity. |
| Lead Optimization | To improve the potency, selectivity, and pharmacokinetic properties of the compound. |
Advanced Computational Studies and AI-Driven Molecular Design
Advanced computational methods, including artificial intelligence (AI), are revolutionizing drug discovery and materials science. rsc.org For this compound, these in silico tools can accelerate research and guide the design of new molecules with desired properties. Molecular docking, for example, can be used to predict how this compound and its derivatives bind to specific protein targets, providing insights into their potential mechanism of action. nih.govajman.ac.aeresearchgate.net
| Computational Method | Application for this compound Research |
| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.govajman.ac.aeresearchgate.net |
| QSAR | Modeling the relationship between chemical structure and biological activity. acs.orgworldscientific.compku.edu.cnresearchgate.net |
| Molecular Dynamics Simulations | Studying the dynamic behavior of the compound and its interactions with targets. |
| AI-Driven de novo Design | Generating novel derivatives with optimized properties. |
Integration of Omics Technologies in Biological Activity Profiling
Omics technologies, such as proteomics and metabolomics, provide a global view of the molecular changes occurring in a biological system in response to a stimulus, such as treatment with a compound. nih.gov These technologies are powerful tools for elucidating the mechanism of action of bioactive molecules and for identifying biomarkers of efficacy and toxicity.
Proteomics, the large-scale study of proteins, can be used to identify the proteins that are differentially expressed or post-translationally modified in cells treated with this compound. nih.govplos.orgmdpi.comyoutube.com This can provide clues about the cellular pathways that are affected by the compound. For example, a proteomic study of another lactone in breast cancer cells revealed its effects on proteins involved in cell cycle progression and apoptosis. nih.gov
Metabolomics, the comprehensive analysis of metabolites, can reveal changes in the metabolic profile of a biological system upon treatment with a compound. nih.govresearchgate.netoup.comdshs-koeln.de For instance, metabolomics studies of γ-butyrolactone have helped to identify new metabolites and understand its impact on human metabolism. nih.gov The integration of these omics technologies can provide a systems-level understanding of the biological effects of this compound, facilitating its development for therapeutic or other applications.
| Omics Technology | Information Gained |
| Proteomics | Changes in protein expression and post-translational modifications. nih.govplos.orgmdpi.comyoutube.com |
| Metabolomics | Alterations in metabolic pathways and identification of novel metabolites. nih.govresearchgate.netoup.comdshs-koeln.de |
| Transcriptomics | Changes in gene expression profiles. researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(hydroxymethyl)oxolan-2-one, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The compound is synthesized via the reaction of ethylene oxide with γ-butyrolactone under controlled acidic or basic catalysis. Key parameters include maintaining temperatures between 50–80°C, pressure regulation, and catalyst concentration (e.g., H₂SO₄ or NaOH at 0.5–2 mol%). Continuous monitoring via HPLC ensures purity (>95%) . Alternative methods involve ring-opening of oxetane derivatives, with yields improved by using anhydrous solvents like THF .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 4.2–4.5 ppm for oxolan protons; δ 3.6–3.8 ppm for hydroxymethyl) and ¹³C NMR (δ 175–180 ppm for lactone carbonyl) confirm the lactone ring and substituents .
- Mass Spectrometry : ESI-MS (m/z 131.1 [M+H]⁺) and HRMS validate molecular weight and fragmentation patterns .
- IR Spectroscopy : Peaks at 1750–1770 cm⁻¹ (C=O stretch) and 3400–3500 cm⁻¹ (O-H stretch) .
Q. How does this compound behave under physiological conditions, and what are its stability thresholds?
- Methodological Answer : Stability assays in phosphate-buffered saline (pH 7.4, 37°C) show a half-life of ~24 hours. Hydrolysis occurs preferentially at the lactone ring, forming 3-(hydroxymethyl)tetrahydrofuran-2-ol. Degradation kinetics are monitored via UV-Vis spectroscopy (λ = 210 nm) and LC-MS .
Advanced Research Questions
Q. What reaction mechanisms govern the oxidation and reduction of this compound, and what are the major products?
- Methodological Answer :
- Oxidation : Using KMnO₄ in acidic conditions, the hydroxymethyl group converts to a carboxylic acid, yielding 3-carboxyoxolan-2-one. Reaction progress is tracked by TLC (silica gel, ethyl acetate/hexane eluent) .
- Reduction : NaBH₄ reduces the lactone carbonyl to a secondary alcohol, forming 3-(hydroxymethyl)oxolane-2-ol. Product purity is confirmed via melting point (mp 85–88°C) and ¹H NMR .
Q. What pharmacological activities have been identified for this compound derivatives, and how are structure-activity relationships (SAR) explored?
- Methodological Answer : Derivatives with aromatic substitutions (e.g., 3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one) exhibit anti-inflammatory activity (IC₅₀ = 12 µM in COX-2 inhibition assays). SAR studies involve synthesizing analogs with varying substituents on the aryl ring and assessing activity via ELISA or cell-based assays .
Q. How do metabolic pathways process this compound in vivo, and what are its primary metabolites?
- Methodological Answer : In rat liver microsome assays, cytochrome P450 enzymes (CYP3A4) hydroxylate the oxolan ring, producing 3-(hydroxymethyl)-4-hydroxyoxolan-2-one. Metabolites are identified using UPLC-QTOF-MS and compared to synthetic standards .
Q. What distinguishes this compound from structurally similar lactones in terms of reactivity and application?
- Methodological Answer : Comparative studies with 4-methyloxetan-2-one reveal that the hydroxymethyl group in this compound enhances nucleophilic reactivity (e.g., in esterification reactions with acetic anhydride). Reactivity is quantified via kinetic studies (k = 0.15 M⁻¹s⁻¹ at 25°C) .
Q. What advanced detection methods are employed to quantify trace amounts of this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
